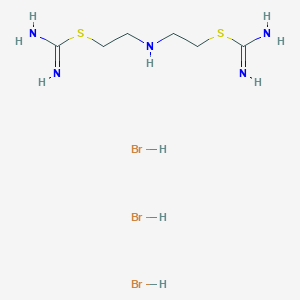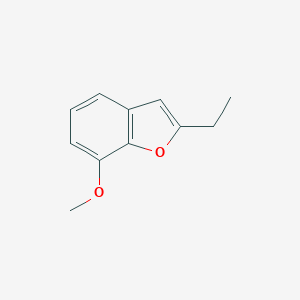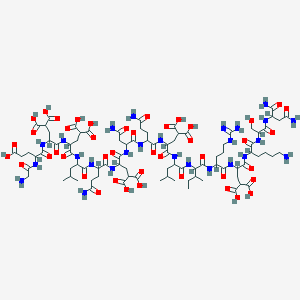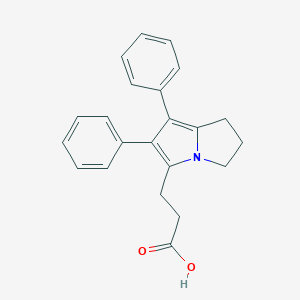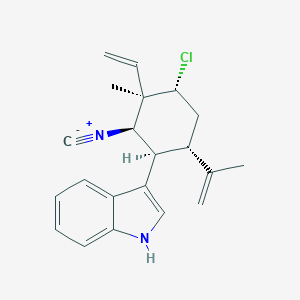
Hapalindole E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hapalindole E is a natural product isolated from marine cyanobacteria. It belongs to the indole alkaloid family, which has shown potential in various pharmacological and medicinal applications. Hapalindole E has been the subject of extensive research in recent years, owing to its unique chemical structure and biological activity.
Mecanismo De Acción
The mechanism of action of hapalindole E is not fully understood. However, several studies have suggested that it exerts its biological activity by targeting specific cellular pathways. For instance, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, hapalindole E has been found to inhibit bacterial growth by disrupting the bacterial membrane.
Efectos Bioquímicos Y Fisiológicos
Hapalindole E has been found to exhibit several biochemical and physiological effects. It has been shown to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK pathway. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, hapalindole E has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, thereby reducing inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of hapalindole E is its potent biological activity, which makes it a valuable tool in pharmacological research. However, its complex chemical structure and low yield in natural sources make it difficult to obtain in large quantities. Additionally, hapalindole E is sensitive to light and heat, which can affect its stability and biological activity.
Direcciones Futuras
Several future directions have been proposed for the study of hapalindole E. One direction is to further investigate its mechanism of action and identify specific targets that it interacts with. Another direction is to explore its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Additionally, the development of new synthesis methods and the optimization of existing methods could lead to the production of hapalindole E in larger quantities.
Métodos De Síntesis
Hapalindole E is a complex molecule that is difficult to synthesize in the laboratory. However, several methods have been developed to produce this compound, including total synthesis and semi-synthesis. The total synthesis involves the construction of the entire molecule from simple starting materials, while the semi-synthesis involves the modification of a natural precursor to produce hapalindole E.
Aplicaciones Científicas De Investigación
Hapalindole E has been studied for its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Several studies have shown that hapalindole E exhibits potent antitumor activity against various cancer cell lines. It has also been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, hapalindole E exhibits antimicrobial activity against several bacterial strains, making it a promising candidate for the development of new antibiotics.
Propiedades
Número CAS |
101968-73-4 |
|---|---|
Nombre del producto |
Hapalindole E |
Fórmula molecular |
C21H23ClN2 |
Peso molecular |
338.9 g/mol |
Nombre IUPAC |
3-[(1S,2R,3R,4R,6S)-4-chloro-3-ethenyl-2-isocyano-3-methyl-6-prop-1-en-2-ylcyclohexyl]-1H-indole |
InChI |
InChI=1S/C21H23ClN2/c1-6-21(4)18(22)11-15(13(2)3)19(20(21)23-5)16-12-24-17-10-8-7-9-14(16)17/h6-10,12,15,18-20,24H,1-2,11H2,3-4H3/t15-,18-,19+,20-,21+/m1/s1 |
Clave InChI |
IJEJDCXOVNHHAX-GRARQNNCSA-N |
SMILES isomérico |
CC(=C)[C@H]1C[C@H]([C@]([C@@H]([C@@H]1C2=CNC3=CC=CC=C32)[N+]#[C-])(C)C=C)Cl |
SMILES |
CC(=C)C1CC(C(C(C1C2=CNC3=CC=CC=C32)[N+]#[C-])(C)C=C)Cl |
SMILES canónico |
CC(=C)C1CC(C(C(C1C2=CNC3=CC=CC=C32)[N+]#[C-])(C)C=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride](/img/structure/B9431.png)
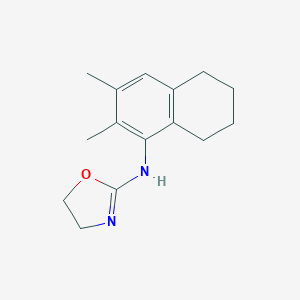
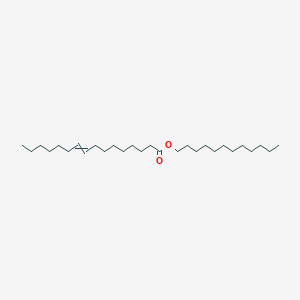
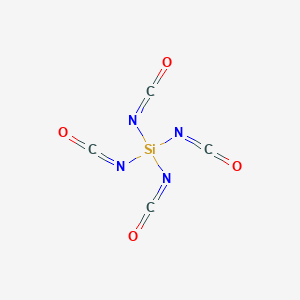
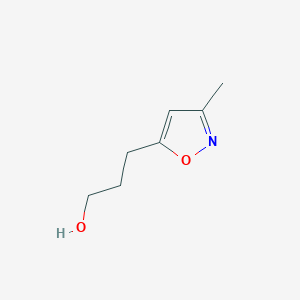
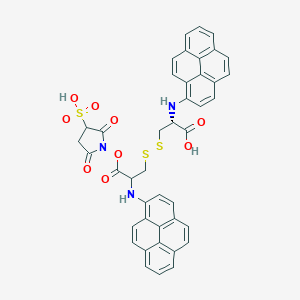
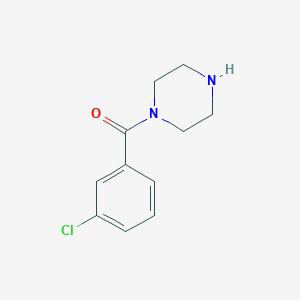
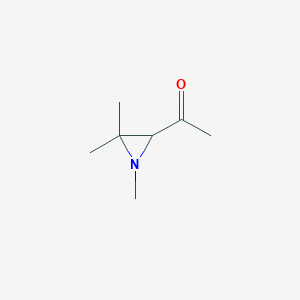
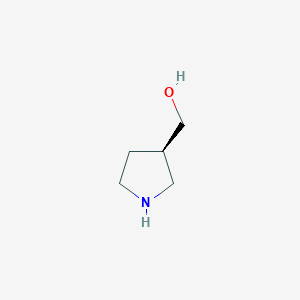
![1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B9448.png)
